2-((2-((3,4-Dimethoxybenzyl)amino)-2-oxoethyl)sulfinyl)acetic acid
Description
2-((2-((3,4-Dimethoxybenzyl)amino)-2-oxoethyl)sulfinyl)acetic acid is a sulfoxide-containing compound characterized by a 3,4-dimethoxybenzyl group linked via an amide bond to a 2-oxoethylsulfinyl moiety, which is further connected to an acetic acid group.
Properties
IUPAC Name |
2-[2-[(3,4-dimethoxyphenyl)methylamino]-2-oxoethyl]sulfinylacetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO6S/c1-19-10-4-3-9(5-11(10)20-2)6-14-12(15)7-21(18)8-13(16)17/h3-5H,6-8H2,1-2H3,(H,14,15)(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CONGEKDSFSXCHV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CNC(=O)CS(=O)CC(=O)O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2-((3,4-Dimethoxybenzyl)amino)-2-oxoethyl)sulfinyl)acetic acid typically involves multiple steps. One common method starts with the reaction of 3,4-dimethoxybenzylamine with an appropriate acylating agent to form an intermediate amide. This intermediate is then subjected to sulfoxidation using reagents like hydrogen peroxide or m-chloroperbenzoic acid to introduce the sulfinyl group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents .
Chemical Reactions Analysis
Types of Reactions
2-((2-((3,4-Dimethoxybenzyl)amino)-2-oxoethyl)sulfinyl)acetic acid can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride.
Substitution: Various alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of sulfide derivatives.
Substitution: Formation of substituted amides or esters.
Scientific Research Applications
2-((2-((3,4-Dimethoxybenzyl)amino)-2-oxoethyl)sulfinyl)acetic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-((2-((3,4-Dimethoxybenzyl)amino)-2-oxoethyl)sulfinyl)acetic acid is not fully understood, but it is believed to interact with various molecular targets through its functional groups. The sulfinyl group can form reversible covalent bonds with thiol groups in proteins, potentially inhibiting enzyme activity. The amino group can participate in hydrogen bonding and electrostatic interactions, affecting protein structure and function .
Comparison with Similar Compounds
Structural and Electronic Differences
- In contrast, electron-withdrawing groups like 3,4-dichloro () or 3-trifluoromethyl () increase lipophilicity, favoring membrane permeability . The phenylamino substitution in eliminates the sulfur atom entirely, reducing polarity and possibly altering biological target interactions .
- Sulfur Oxidation State: Sulfinyl (S=O): Present in the target compound and , sulfoxides are chiral and moderately polar, making them suitable for asymmetric synthesis or drug candidates requiring stereoselectivity . Sulfonyl (SO₂): ’s sulfonyl group increases polarity and stability but reduces nucleophilicity compared to sulfoxides .
Physicochemical and Functional Properties
- Melting Points: Only provides a melting point (128–130°C), likely due to crystalline stability from the thioether and dimethoxyanilino groups .
- Hazard Profiles: The phenylamino analog () is flagged as an irritant (H317, H319), suggesting skin and eye sensitivity risks, which may extend to other analogs depending on substituents .
Biological Activity
2-((2-((3,4-Dimethoxybenzyl)amino)-2-oxoethyl)sulfinyl)acetic acid is a compound of interest due to its potential therapeutic applications, particularly in the context of metabolic disorders and cancer. Understanding its biological activity is crucial for evaluating its efficacy and safety in clinical settings.
Chemical Structure and Properties
The chemical formula for this compound is . The structure comprises a sulfinyl group attached to an acetic acid moiety, with a dimethoxybenzylamine substituent that may influence its biological interactions.
Research indicates that compounds similar to this compound can exhibit protective effects on pancreatic β-cells against endoplasmic reticulum (ER) stress. This is significant in the context of diabetes, where ER stress contributes to β-cell dysfunction and apoptosis. The compound's ability to modulate cellular stress responses may enhance β-cell viability and function.
Biological Activity and Efficacy
Recent studies have shown that derivatives of this compound can significantly improve cell viability under stress conditions. For example, a related compound demonstrated maximum activity at 100% with an EC50 value of , indicating potent protective effects against ER stress-induced cell death .
Table 1: Biological Activity Data
| Compound | Maximal Activity (%) | EC50 (μM) | Remarks |
|---|---|---|---|
| WO5m | 100 | 0.1 ± 0.01 | Excellent β-cell protection |
| 5a | 45 | 18.6 ± 4 | Moderate activity |
| 5b | 16 | N/A | Minimal activity |
Case Studies
- Pancreatic β-cell Protection : A study explored the effects of various analogs on INS-1 cells subjected to tunicamycin (Tm), a known ER stress inducer. The compound WO5m showed remarkable protective effects, significantly enhancing cell viability compared to controls .
- Hypoglycemic Effects : In another investigation, compounds structurally related to the target molecule were evaluated for their hypoglycemic properties. They demonstrated potential in managing hyperglycemia by improving insulin sensitivity and enhancing glucose uptake in peripheral tissues .
Safety Profile
The safety and toxicity profiles of similar compounds have been evaluated in preclinical studies. While specific data on the target compound is limited, related analogs have shown favorable safety margins with no significant adverse effects reported at therapeutic doses.
Q & A
Basic Research Questions
Q. What are the optimal reaction conditions for synthesizing 2-((2-((3,4-Dimethoxybenzyl)amino)-2-oxoethyl)sulfinyl)acetic acid?
- Methodological Answer : Synthesis typically involves sulfoxidation of the corresponding thioether precursor. Key parameters include:
- Oxidizing Agents : Use meta-chloroperbenzoic acid (mCPBA) or hydrogen peroxide in acetic acid to achieve controlled sulfinyl group formation .
- Temperature : Reactions are conducted at 0–5°C to prevent over-oxidation to sulfone derivatives .
- Solvent Choice : Dichloromethane or methanol is preferred for solubility and stability of intermediates .
- Validation : Monitor reaction progress via TLC (Rf ~0.3 in ethyl acetate/hexane 1:1) and confirm purity by HPLC (>95%) .
Q. How can researchers resolve contradictions in reported solubility data for this compound?
- Methodological Answer : Discrepancies arise from polymorphic forms or solvent impurities. Standardize protocols by:
- Solvent Pre-Saturation : Pre-saturate solvents (e.g., DMSO, ethanol) with the compound to avoid supersaturation artifacts .
- Dynamic Light Scattering (DLS) : Use DLS to detect aggregates in aqueous solutions, which may mask true solubility .
- Temperature Gradients : Perform solubility tests at 25°C and 37°C to assess thermodynamic vs. kinetic solubility .
Q. What analytical techniques are critical for characterizing the sulfinyl moiety?
- Methodological Answer :
- NMR Spectroscopy : ¹H-NMR (δ 2.8–3.2 ppm for sulfinyl proton) and ¹³C-NMR (δ 45–50 ppm for sulfinyl carbon) .
- X-ray Crystallography : Resolve stereochemistry of the sulfinyl group; compare with Cambridge Structural Database entries for validation .
- IR Spectroscopy : Confirm S=O stretch at 1020–1070 cm⁻¹ .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of the sulfinyl group in catalytic systems?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate transition states for sulfinyl-mediated nucleophilic attacks (e.g., in enzyme inhibition studies) using B3LYP/6-31G* basis sets .
- Molecular Dynamics (MD) : Simulate solvation effects on sulfinyl conformation in aqueous vs. lipid environments (GROMACS or AMBER) .
- Validation : Cross-reference computed redox potentials with cyclic voltammetry data (±0.1 V accuracy) .
Q. What experimental designs are effective for studying this compound’s biological activity?
- Methodological Answer :
- In Vitro Assays : Use FRET-based enzymatic assays (e.g., proteases) to evaluate sulfinyl-mediated inhibition (IC50 determination) .
- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd) to target proteins like kinases or GPCRs .
- Metabolic Stability : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS/MS .
Q. How can researchers address conflicting data on the compound’s stability under oxidative conditions?
- Methodological Answer :
- Forced Degradation Studies : Expose to H2O2 (0.1–3% v/v) at 40°C for 24–72 hours; analyze degradants via UPLC-QTOF .
- pH Profiling : Test stability in buffers (pH 1–10) to identify labile conditions; use Arrhenius plots to predict shelf-life .
- Electron Paramagnetic Resonance (EPR) : Detect radical intermediates during oxidation, which may explain instability .
Methodological Tables
Table 1 : Key Spectral Data for Structural Validation
| Technique | Key Signals | Reference |
|---|---|---|
| ¹H-NMR (DMSO-d6) | δ 3.75 (s, OCH3), δ 8.1 (s, NH) | |
| ¹³C-NMR | δ 170.2 (C=O), δ 55.1 (OCH3) | |
| IR | 1675 cm⁻¹ (amide C=O) |
Table 2 : Optimized Reaction Conditions for Sulfoxidation
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Oxidizing Agent | mCPBA (1.1 eq) | 85–90% |
| Temperature | 0–5°C | Prevents over-oxidation |
| Solvent | CH2Cl2 | Enhances solubility |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
